4-Fluoro-3-(hexyloxy)benzaldehyde
Description
4-Fluoro-3-(hexyloxy)benzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the para position (C4) and a hexyloxy group (O-hexyl) at the meta position (C3). Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 224.27 g/mol. The hexyloxy substituent confers significant lipophilicity, making the compound valuable in pharmaceutical synthesis, agrochemicals, and materials science. Its structure allows for versatile reactivity, particularly in nucleophilic aromatic substitution and condensation reactions .
Properties
IUPAC Name |
4-fluoro-3-hexoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-9-11(10-15)6-7-12(13)14/h6-7,9-10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFTSOSEPWOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(hexyloxy)benzaldehyde can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol.
Alkylation: 4-fluorophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(hexyloxy)phenol.
Formylation: The resulting 4-fluoro-3-(hexyloxy)phenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-(hexyloxy)benzoic acid.
Reduction: 4-Fluoro-3-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(hexyloxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(hexyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects
The table below compares key structural features and properties of 4-Fluoro-3-(hexyloxy)benzaldehyde with similar benzaldehyde derivatives:
Key Observations:
Electronic Effects :
- Electron-donating groups (e.g., methoxy, hexyloxy) deactivate the aromatic ring, directing electrophilic substitution to specific positions. The hexyloxy group’s electron-donating nature enhances stability but reduces aldehyde reactivity compared to electron-withdrawing groups like trifluoromethyl .
- The trifluoromethyl group (strongly electron-withdrawing) increases the electrophilicity of the aldehyde, facilitating nucleophilic attacks .
Steric and Lipophilic Effects :
- The hexyloxy chain introduces steric bulk and high lipophilicity (logP ≈ 3.5), improving membrane permeability in drug design. This contrasts with smaller substituents like methoxy (logP ≈ 1.5) or hydroxy (logP ≈ 0.8) .
- Crystallographic studies of 4-hexyloxy-3-methoxybenzaldehyde reveal planar conformations with two independent molecules per unit cell, influenced by alkyl chain packing .
Biological Activity
4-Fluoro-3-(hexyloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzaldehyde functional group with a fluoro substituent at the para position and a hexyloxy group at the meta position. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 198.25 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluoro group enhances the compound's lipophilicity, which may facilitate its interaction with cell membranes and biological targets.
Potential Mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: The compound may act as a ligand for certain receptors, influencing signaling pathways critical for cell function.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
-
Antimicrobial Activity:
- Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.
-
Cytotoxic Effects:
- In vitro assays demonstrated that this compound induces cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.
-
Anti-inflammatory Properties:
- The compound has been observed to reduce inflammation markers in cellular models, highlighting its possible therapeutic applications in inflammatory diseases.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, supporting its use as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 4-Chloro-3-(hexyloxy)benzaldehyde | Moderate antimicrobial activity | Chlorine substitution affects reactivity |
| 4-Methoxy-3-(hexyloxy)benzaldehyde | Low cytotoxicity | Methoxy group reduces lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
